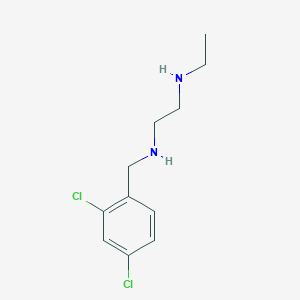![molecular formula C46H30N4 B8485823 9-Phenyl-3-[5-[6-(9-phenylcarbazol-3-yl)pyridin-3-yl]pyridin-2-yl]carbazole](/img/structure/B8485823.png)
9-Phenyl-3-[5-[6-(9-phenylcarbazol-3-yl)pyridin-3-yl]pyridin-2-yl]carbazole
概要
説明
6,6’-bis(9-phenyl-9H-carbazol-3-yl)-3,3’-bipyridine is an organic compound that belongs to the class of carbazole derivatives This compound is characterized by its unique structure, which includes two carbazole units connected to a bipyridine core The phenyl groups attached to the carbazole units further enhance its chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-bis(9-phenyl-9H-carbazol-3-yl)-3,3’-bipyridine typically involves a multi-step process. One common method includes the following steps:
Synthesis of 9-phenyl-9H-carbazole: This can be achieved through the reaction of carbazole with phenylboronic acid in the presence of a palladium catalyst.
Formation of 6,6’-dibromo-3,3’-bipyridine: This intermediate can be synthesized by bromination of 3,3’-bipyridine.
Coupling Reaction: The final step involves the coupling of 9-phenyl-9H-carbazole with 6,6’-dibromo-3,3’-bipyridine using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
6,6’-bis(9-phenyl-9H-carbazol-3-yl)-3,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl or carbazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted carbazole and bipyridine derivatives.
科学的研究の応用
6,6’-bis(9-phenyl-9H-carbazol-3-yl)-3,3’-bipyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of 6,6’-bis(9-phenyl-9H-carbazol-3-yl)-3,3’-bipyridine involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound’s unique electronic properties allow it to efficiently transport charge and emit light. In biological systems, it may interact with cellular components to produce fluorescence, aiding in imaging and diagnostic applications.
類似化合物との比較
Similar Compounds
9-phenyl-9H-carbazole: A simpler derivative with similar electronic properties.
3,3’-bipyridine: The core structure of the compound, used in various coordination complexes.
6,6’-dibromo-3,3’-bipyridine: An intermediate in the synthesis of the target compound.
Uniqueness
6,6’-bis(9-phenyl-9H-carbazol-3-yl)-3,3’-bipyridine stands out due to its combination of carbazole and bipyridine units, which impart unique electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for optoelectronic applications.
特性
分子式 |
C46H30N4 |
|---|---|
分子量 |
638.8 g/mol |
IUPAC名 |
9-phenyl-3-[5-[6-(9-phenylcarbazol-3-yl)pyridin-3-yl]pyridin-2-yl]carbazole |
InChI |
InChI=1S/C46H30N4/c1-3-11-35(12-4-1)49-43-17-9-7-15-37(43)39-27-31(21-25-45(39)49)41-23-19-33(29-47-41)34-20-24-42(48-30-34)32-22-26-46-40(28-32)38-16-8-10-18-44(38)50(46)36-13-5-2-6-14-36/h1-30H |
InChIキー |
DFXUXXRFKMRLRF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=NC=C(C=C4)C5=CN=C(C=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC=C9)C1=CC=CC=C12 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Prop-2-en-1-yl)-1,2,3,4-tetrahydrobenzo[g]isoquinolin-5-amine](/img/structure/B8485762.png)

![3-[(4-Methoxyphenyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B8485785.png)


![N-[4-(2-Bromoethyl)-2,5-dimethylphenyl]acetamide](/img/structure/B8485810.png)

![Benzoic acid,4-[(4-aminophenyl)thio]-3-(aminosulfonyl)-5-[(2-methylpropyl)amino]-](/img/structure/B8485832.png)



